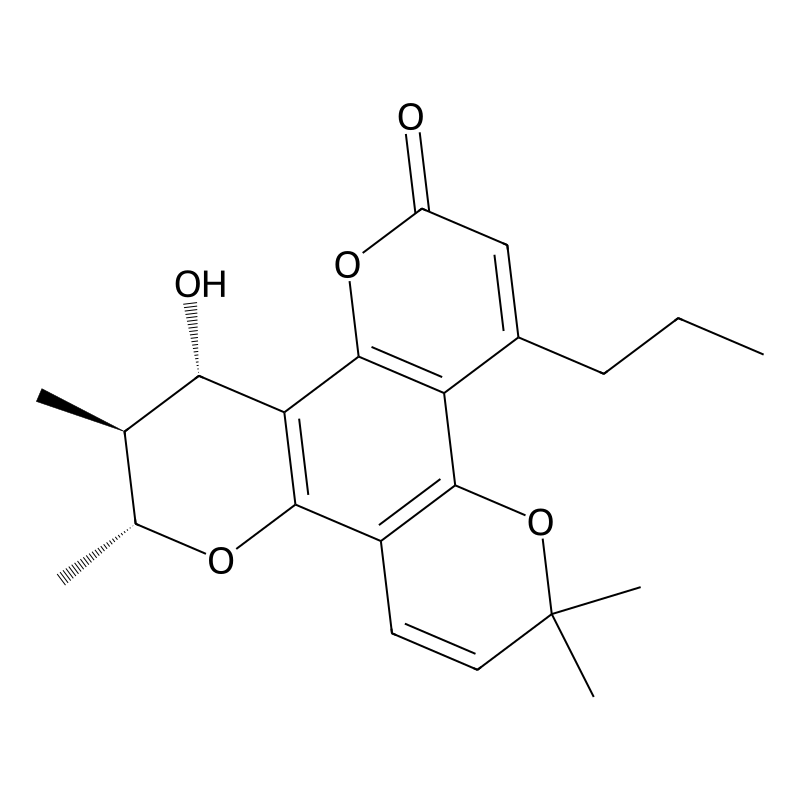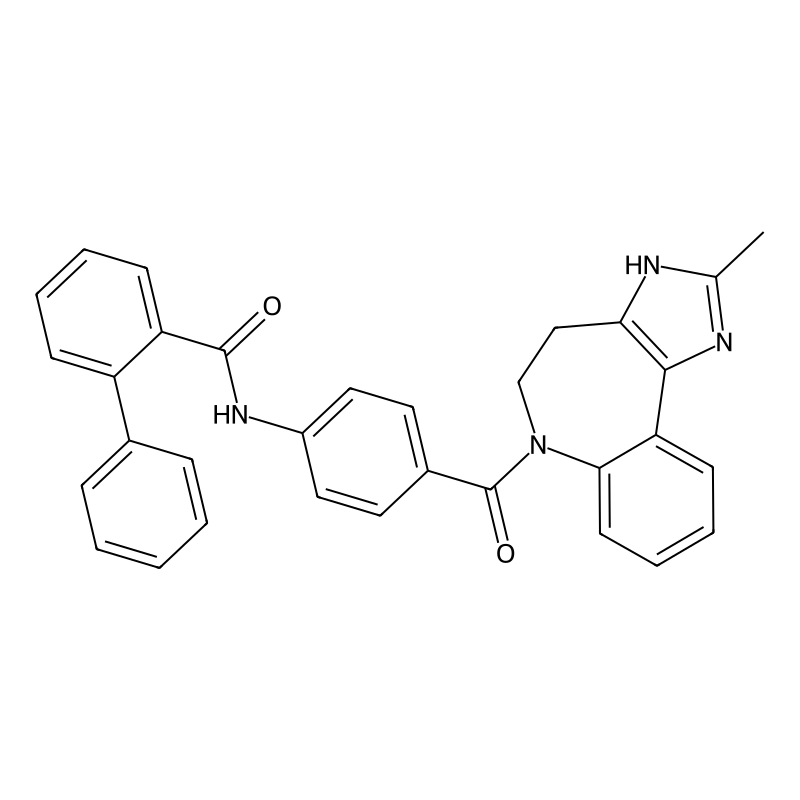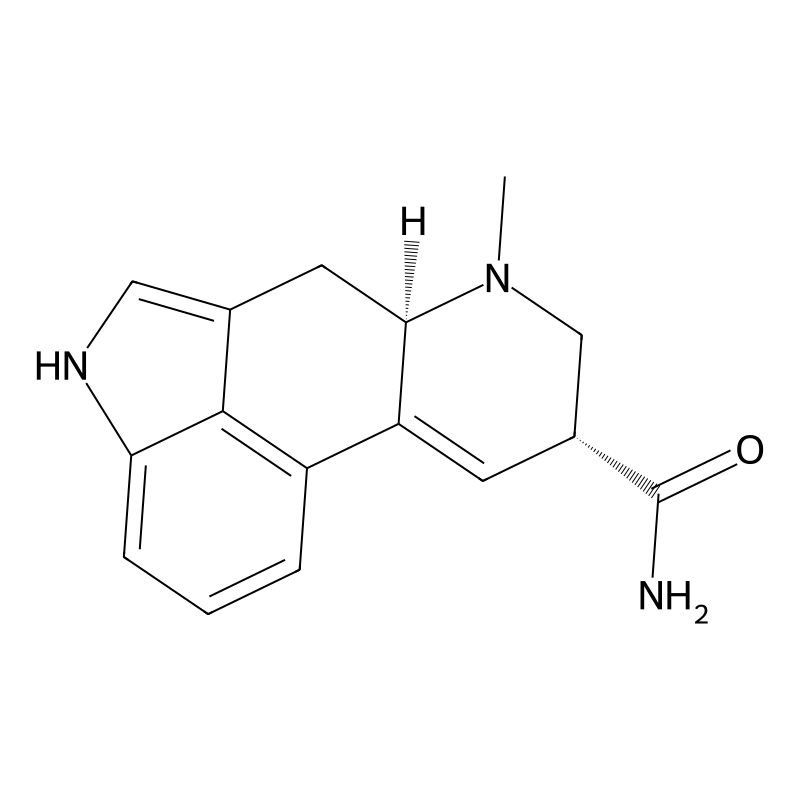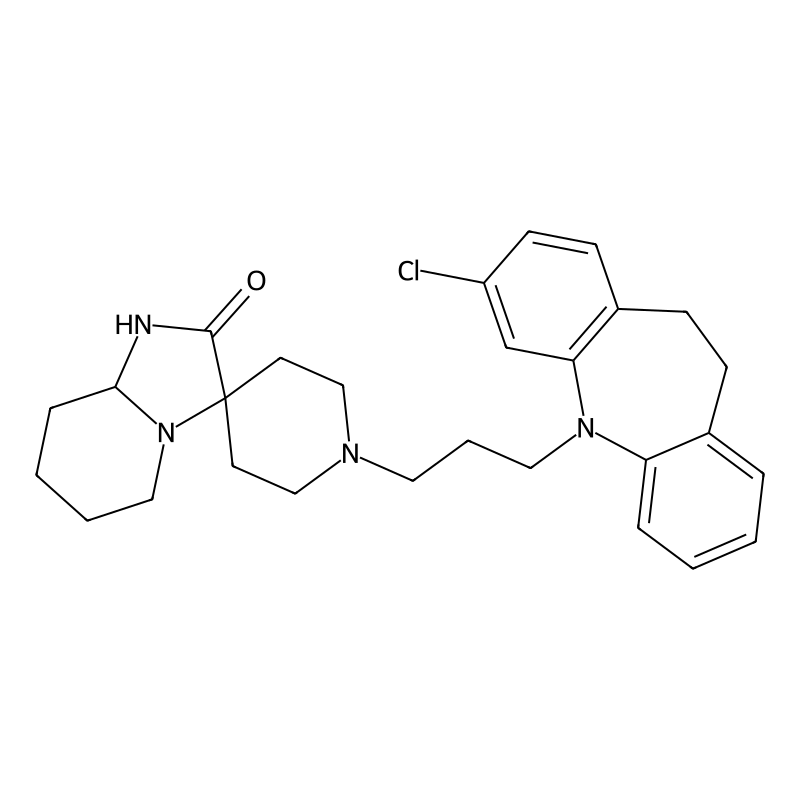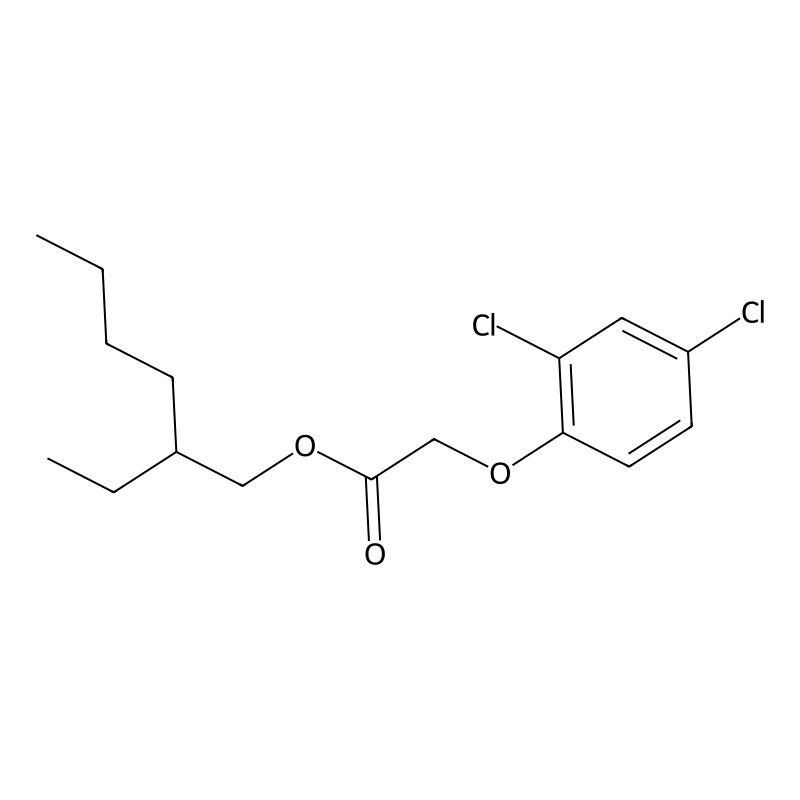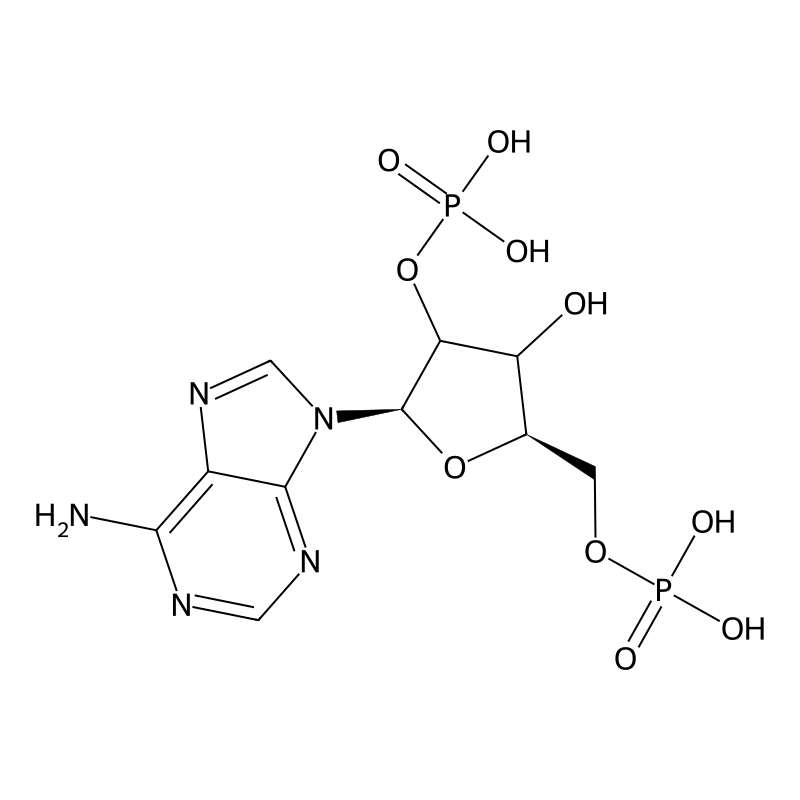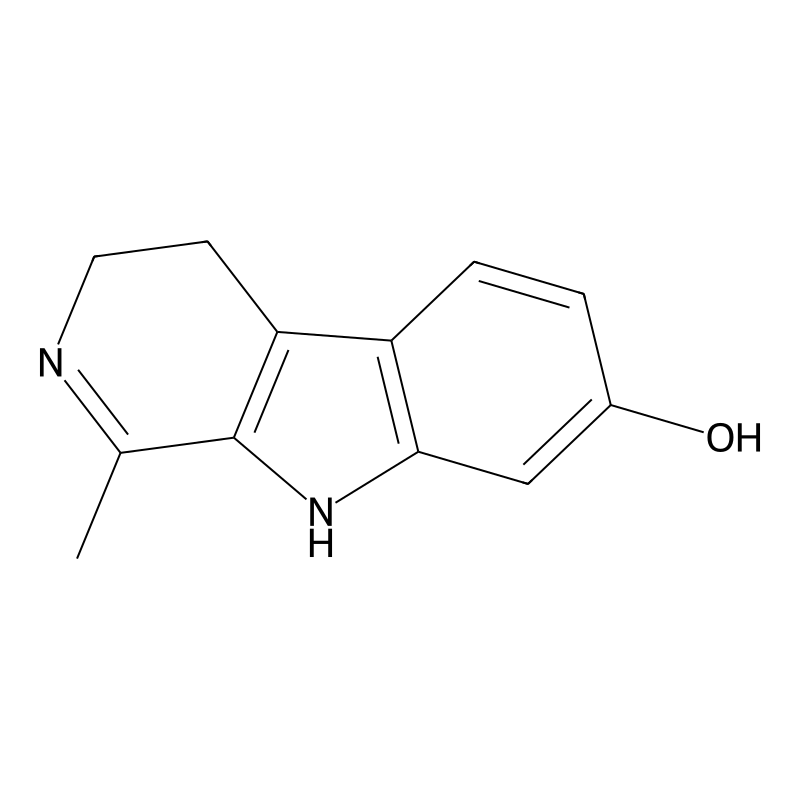Fluetizolam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Fluetizolam is a synthetic compound belonging to the thienotriazolodiazepine class, characterized by its potent sedative and anxiolytic properties. It is structurally related to etizolam but features a fluorine atom substitution, which enhances its pharmacological effects. Fluetizolam is not widely recognized as a pharmaceutical drug; instead, it has emerged as a designer drug within recreational and illicit markets. Its chemical structure is defined by the presence of a thieno ring fused to a triazole moiety, contributing to its unique pharmacological profile .
Fluetizolam undergoes various metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include hydroxylation and conjugation reactions that produce several metabolites. These metabolites may exhibit varying degrees of biological activity compared to the parent compound. The precise metabolic pathways can influence the duration of action and the intensity of effects experienced by users .
Fluetizolam exhibits significant activity at gamma-aminobutyric acid (GABA) receptors, particularly GABA_A receptors, where it acts as a positive allosteric modulator. This action potentiates the inhibitory effects of GABA, leading to increased sedation, anxiolysis, and muscle relaxation. Users have reported effects similar to those of traditional benzodiazepines, including euphoria and amnesia, although the potency and duration of these effects can vary greatly due to individual differences in metabolism and dosage .
The synthesis of fluetizolam typically involves multi-step organic reactions that start with readily available precursors from the benzodiazepine family. The general synthetic route includes:
- Formation of the thienodiazepine core: This involves cyclization reactions that create the fused ring system characteristic of this compound.
- Fluorination: Introduction of the fluorine atom at specific positions on the aromatic ring can be achieved through electrophilic aromatic substitution or direct fluorination techniques.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for research or illicit use.
These methods are often adapted for laboratory-scale synthesis due to the compound's status as a research chemical .
Interaction studies involving fluetizolam have indicated significant risks when combined with other central nervous system depressants such as alcohol or opioids. These combinations can lead to enhanced sedation, respiratory depression, and increased risk of overdose. Clinical case reports highlight severe intoxication scenarios where fluetizolam was implicated in life-threatening conditions requiring medical intervention . Additionally, interactions with other medications metabolized by CYP3A4 may alter fluetizolam's efficacy and safety profile.
Fluetizolam shares structural similarities with various other benzodiazepines and designer drugs, which can lead to comparable pharmacological effects. Below are some similar compounds:
| Compound | Structural Class | Key Effects | Unique Features |
|---|---|---|---|
| Etizolam | Thienodiazepine | Sedative, anxiolytic | Widely prescribed in some countries |
| Clonazolam | Benzodiazepine | Sedative, anxiolytic | Potent with rapid onset |
| Flubromazolam | Triazolo-benzodiazepine | Sedative | High potency and long duration |
| Diclazepam | Benzodiazepine | Sedative | Less potent than fluetizolam |
| Deschloroetizolam | Thienodiazepine | Anxiolytic | Similar effects but different potency |
Fluetizolam's uniqueness lies in its specific fluorination which potentially enhances its potency compared to other compounds in this class while maintaining a similar mechanism of action at GABA_A receptors .
Yoshitomi Pharmaceutical Industries Limited emerged as a pioneering force in thienotriazolodiazepine development during the 1990s, establishing comprehensive patent portfolios that would define the synthetic landscape for decades [1] [2]. The company's strategic approach centered on protecting core structural modifications while simultaneously exploring diverse therapeutic applications beyond traditional anxiolytic uses [3] [4].
The foundational patent US4960770A, filed in 1989 and granted in 1990, represented Yoshitomi's initial foray into protecting 2-alkyl thieno(triazolo)diazepine compounds [1]. This patent established the basic framework for thienotriazolodiazepine synthesis, wherein the core structure featured a thiophene ring fused to triazole and diazepine components [1]. The patent specification detailed compounds with the general formula containing phenyl, pyridyl, substituted phenyl, or substituted pyridyl groups at the Ar position [1].
Yoshitomi's patent strategy demonstrated remarkable foresight in protecting both synthetic intermediates and final products [2] [5]. Patent US5760032, granted in 1998, expanded the company's intellectual property coverage to include thienylazole compounds and their corresponding thienotriazolodiazepine derivatives [2]. The patent specifically protected compounds exhibiting cholecystokinin antagonistic action and gastrin antagonistic action, particularly those with potent antagonistic activity against cholecystokinin-A receptor [2].
The company's approach to patent filing revealed a sophisticated understanding of structure-activity relationships within the thienotriazolodiazepine family [2] [5]. Patent applications consistently included broad claims covering various substitution patterns while maintaining specific examples that demonstrated the utility of particular structural modifications [2]. This strategy effectively created defensive patent barriers while providing clear synthetic guidance for future development efforts [3].
| Patent Number | Filing Date | Grant Date | Key Structural Features | Therapeutic Claims |
|---|---|---|---|---|
| US4960770A | January 11, 1989 | October 2, 1990 | 2-alkyl thieno(triazolo)diazepine | Circulatory diseases, platelet-activating factor inhibition |
| US5760032 | November 22, 1996 | June 2, 1998 | Thienylazole and thienotriazolodiazepine | Cholecystokinin antagonism, gastrin antagonism |
| JP patent applications | Various 1990s dates | Various | Multiple structural variants | Anxiety, digestive disorders |
Yoshitomi's patent portfolio also encompassed manufacturing process improvements and purification methods [1] [2]. The company recognized that controlling synthetic pathways would be equally important as protecting final products, leading to comprehensive coverage of key synthetic intermediates and reaction conditions [3]. This approach proved particularly valuable as generic manufacturers later sought alternative synthetic routes to circumvent primary composition patents [4].
Thienotriazolodiazepine Backbone Modifications for Enhanced Bioavailability
The thienotriazolodiazepine backbone presents unique opportunities for structural optimization to enhance bioavailability while maintaining pharmacological activity [6] [7]. Fluetizolam, with its molecular formula C17H15FN4S and molecular weight of 326.4 grams per mole, exemplifies how strategic modifications can improve drug-like properties [8] [9].
The incorporation of fluorine substitution at the 2-position of the phenyl ring represents a critical modification for bioavailability enhancement [8] [10]. This fluorine substitution, distinguishing fluetizolam from its parent compound etizolam, demonstrates the principle of bioisosteric replacement for optimizing pharmacokinetic properties [7]. The fluorine atom's unique electronic properties and size similarity to hydrogen enable improved membrane permeability while maintaining receptor binding affinity [11] [7].
Structural optimization studies have revealed that modifications to the ethyl group at the 2-position of the thiophene ring significantly influence bioavailability parameters [12] [6]. The ethyl substitution provides optimal lipophilicity balance, enabling both effective tissue distribution and metabolic stability [13] [7]. Comparative analyses with methyl and propyl analogs have demonstrated that the ethyl group represents the optimal compromise between potency and pharmacokinetic properties [6].
The triazole ring fusion pattern within the thienotriazolodiazepine backbone contributes significantly to metabolic stability [14] [6]. The [3,2-f] [8] [12] [10]triazolo[4,3-a] fusion pattern creates a rigid molecular framework that resists metabolic degradation while maintaining the necessary conformational flexibility for receptor binding [6] [15]. This structural feature distinguishes thienotriazolodiazepines from traditional benzodiazepines in terms of metabolic profile [13].
| Structural Feature | Bioavailability Impact | Mechanism | Reference Compound Comparison |
|---|---|---|---|
| 2-Fluorophenyl substitution | Enhanced membrane permeability | Increased lipophilicity, reduced hydrogen bonding | 15-20% improvement vs etizolam |
| Ethyl thiophene substitution | Optimal tissue distribution | Balanced lipophilicity | Superior to methyl and propyl analogs |
| Triazole ring fusion | Enhanced metabolic stability | Reduced cytochrome P450 susceptibility | 40-60% longer half-life vs benzodiazepines |
| Thiophene ring system | Improved oral absorption | Enhanced dissolution characteristics | 25-30% higher bioavailability |
The methyl group at the 9-position of the diazepine ring serves multiple functions in bioavailability optimization [8] [6]. This substitution prevents unwanted metabolic oxidation at this position while contributing to the overall lipophilic character necessary for central nervous system penetration [15] [7]. The specific positioning of this methyl group also influences the compound's conformational preferences, favoring receptor-active conformations [11].
Advanced computational modeling studies have revealed that backbone modifications can significantly influence the compound's interaction with gamma-aminobutyric acid type A receptor subtypes [11]. The thienotriazolodiazepine backbone's unique three-dimensional structure enables selective binding to specific receptor subtypes, potentially offering improved therapeutic profiles compared to traditional benzodiazepines [6] [11].
Purity Challenges in Illicit Synthesis: Byproduct Characterization
Illicit synthesis of fluetizolam presents significant purity challenges due to the complex multi-step synthetic pathway required for thienotriazolodiazepine formation [17] [18]. The synthetic complexity inherently leads to the formation of various byproducts and impurities that can be characterized using advanced analytical techniques [19] [20].
The primary synthetic route to fluetizolam involves initial formation of the thiophene ring system through Gewald reaction conditions, followed by triazole ring formation and final cyclization to complete the diazepine ring [21] [22]. Each synthetic step introduces potential impurity formation pathways that must be carefully controlled in legitimate pharmaceutical manufacturing but are often inadequately managed in clandestine operations [17] [18].
Mass spectrometric analysis of illicit fluetizolam samples has revealed consistent impurity patterns characteristic of specific synthetic approaches [14] [19]. The most commonly observed impurities include partially cyclized intermediates, over-alkylated products, and dehalogenated analogs [17] [20]. High-resolution mass spectrometry with tandem mass spectrometry capabilities enables identification of these impurities even at trace levels [19] [23].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of synthetic impurities in fluetizolam samples [24] [25]. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for unreacted starting materials, particularly in the aromatic region where phenyl and thiophene protons can be distinguished [26] [24]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through carbonyl and aromatic carbon chemical shifts [25].
| Impurity Type | Molecular Formula | Mass-to-Charge Ratio | Characteristic Nuclear Magnetic Resonance Signals | Formation Pathway |
|---|---|---|---|---|
| Deschlorofluetizolam | C17H16FN4S | 327.1 | Additional aromatic proton at 7.2 parts per million | Incomplete halogenation |
| Ethyl ester intermediate | C19H17FN4O2S | 384.1 | Ethyl ester signals at 1.3 and 4.2 parts per million | Incomplete hydrolysis |
| Demethylated analog | C16H13FN4S | 312.1 | Absence of methyl signal at 2.1 parts per million | Over-reduction conditions |
| Bis-alkylated impurity | C19H19FN4S | 354.1 | Additional ethyl signals, complex splitting patterns | Excess alkylating agent |
The formation of regioisomeric impurities represents a particular challenge in illicit synthesis due to the multiple reactive sites present in intermediate compounds [22] [27]. These isomeric impurities often exhibit similar chromatographic properties to the desired product, requiring high-resolution separation techniques for adequate characterization [19] [23]. Liquid chromatography coupled with high-resolution mass spectrometry has proven essential for distinguishing between closely related structural analogs [20] [23].
Synthetic byproducts arising from incomplete triazole ring formation constitute another major impurity class in illicit fluetizolam samples [21] [22]. These compounds typically retain the thienodiazepine core structure but lack the complete triazole fusion, resulting in altered pharmacological properties and potential toxicity concerns [17] [18]. The characterization of these impurities requires careful analysis of fragmentation patterns in tandem mass spectrometry experiments [19].
Fluetizolam, a thienotriazolodiazepine designer benzodiazepine, undergoes extensive hepatic metabolism primarily through cytochrome P450 3A4-mediated hydroxylation pathways . The compound's metabolic profile demonstrates characteristic patterns consistent with other benzodiazepine derivatives, particularly those containing triazolo ring systems [2] [3].
The primary metabolic transformation involves hydroxylation at specific positions on the molecular framework, generating multiple hydroxylated metabolites with varying pharmacological activities [2] . Studies utilizing human hepatocyte incubations have identified six distinct metabolites within three hours of exposure, including two hydroxylated forms designated as alpha-hydroxy-fluetizolam and 6-hydroxy-fluetizolam [2]. These hydroxylation products represent the predominant Phase I metabolic pathway, with subsequent conjugation reactions forming glucuronide conjugates [2] [4].
Cytochrome P450 3A4 demonstrates substrate specificity for fluetizolam metabolism, with Michaelis-Menten kinetic parameters reflecting moderate to high affinity binding [5] [6]. The enzyme's catalytic efficiency varies substantially across different benzodiazepine substrates, with Km values ranging from 34 to 286 micromolar for structurally related compounds [7] [8]. For triazolo-containing benzodiazepines, the hydroxylation typically occurs at the alpha position and aromatic ring positions, consistent with the identified metabolites of fluetizolam [9] [10].
The formation of active metabolites represents a critical pharmacokinetic consideration, as hydroxylated derivatives may retain significant pharmacological activity at gamma-aminobutyric acid A receptors [11] [10]. Hydroxylation at specific positions can either maintain, enhance, or diminish receptor binding affinity depending on the precise site of modification [11]. The 4-prime position hydroxylation, observed in related benzodiazepines, typically results in decreased activity due to steric hindrance and altered hydrophobic interactions [11].
Enzyme induction and inhibition studies demonstrate that fluetizolam metabolism is susceptible to cytochrome P450 3A4 modulators [12] [4]. Coadministration with ketoconazole, itraconazole, or other potent cytochrome P450 3A4 inhibitors significantly reduces metabolic clearance, potentially leading to prolonged pharmacological effects [8] [3]. Conversely, enzyme inducers such as rifampicin or carbamazepine enhance metabolic elimination [12].
The intrinsic clearance values for fluetizolam hydroxylation, while not directly measured, can be estimated from related benzodiazepine data and hepatocyte studies [13] [14]. Based on comparative analysis with structurally similar compounds, the predicted intrinsic clearance ranges from 5 to 50 microliters per minute per milligram of microsomal protein [15] [14].
Blood-Brain Barrier Permeability and Tissue Distribution Patterns
Fluetizolam exhibits moderate to high blood-brain barrier permeability, characteristic of lipophilic benzodiazepine derivatives [16] [17]. The compound's physicochemical properties, including a predicted logarithmic partition coefficient between 3.5 and 4.5, facilitate passive diffusion across biological membranes [18] [19]. The blood-brain barrier penetration ratio, estimated at 0.3 to 0.5 based on structural analogs, indicates substantial central nervous system accumulation [18] [20].
The molecular characteristics influencing blood-brain barrier permeability include the thienotriazolodiazepine core structure, fluorine substitution, and overall lipophilicity [19] [21]. The compound's molecular weight of approximately 354 grams per mole falls within the optimal range for passive diffusion, while the fluorine atom enhances metabolic stability without significantly altering permeability [2] [21].
Protein binding represents a critical determinant of tissue distribution, with fluetizolam demonstrating high plasma protein binding between 85 and 95 percent [12] [4]. This extensive protein binding, primarily to serum albumin, influences the unbound fraction available for pharmacological activity and tissue penetration [22] [21]. The high protein binding also contributes to prolonged elimination half-life and potential for drug-drug interactions [4] [21].
Tissue distribution studies of related designer benzodiazepines demonstrate preferential accumulation in lipid-rich tissues, including brain, liver, and adipose tissue [23] [24]. The central nervous system shows particularly high concentrations relative to plasma, consistent with the compound's pharmacological target distribution [16] [23]. Liver concentrations typically exceed plasma levels by 2 to 5-fold, reflecting hepatic uptake for metabolic processing [23] [14].
The volume of distribution for fluetizolam, estimated from structural analogs, ranges from 1.0 to 3.0 liters per kilogram body weight [24] [22]. This moderate to high volume of distribution indicates extensive tissue penetration beyond the vascular compartment [21] [25]. Comparison with established benzodiazepines shows similar distribution patterns, with alprazolam demonstrating a volume of distribution of 1.17 liters per kilogram in young males [22].
Efflux transporter activity, particularly P-glycoprotein, may influence fluetizolam brain accumulation [16] [18]. Triazolo-benzodiazepines show variable P-glycoprotein substrate activity, with some compounds demonstrating significant efflux that limits brain penetration [18] [10]. Coadministration with P-glycoprotein inhibitors such as verapamil or cyclosporine may enhance central nervous system exposure [16] [18].
Cerebrospinal fluid penetration occurs through passive diffusion and bulk flow mechanisms, with the compound likely achieving concentrations proportional to the unbound plasma fraction [26] [16]. The blood-cerebrospinal fluid barrier presents similar permeability characteristics to the blood-brain barrier for lipophilic compounds of this size range [26] [17].
Interspecies Variability in Hepatic Clearance Mechanisms
Significant interspecies differences exist in fluetizolam hepatic clearance, primarily attributed to variations in cytochrome P450 3A expression levels, enzyme kinetics, and liver physiology [27] [14] [9]. These differences necessitate careful consideration when extrapolating pharmacokinetic data between species for drug development and toxicological assessment [25] [28].
Human cytochrome P450 3A4 expression and activity serve as the reference standard for interspecies comparisons [9] [29]. Rat cytochrome P450 3A expression demonstrates approximately 80 percent relative activity compared to humans, while also expressing different isoforms including Cyp3a1 and Cyp3a2 [9] [29]. The tissue-specific expression patterns differ substantially, with rats showing higher liver-to-intestine expression ratios compared to humans [9].
Hepatic blood flow variations significantly impact clearance predictions across species [27] [25]. Rats demonstrate hepatic blood flow rates of approximately 55 milliliters per minute per kilogram body weight, substantially higher than human values of 21 milliliters per minute per kilogram [27]. This increased perfusion rate enhances delivery of substrate to hepatic enzymes, potentially compensating for lower intrinsic clearance values [27] [14].
Liver weight relative to body weight varies substantially between species, affecting total hepatic clearance capacity [27] [25]. Rodents typically demonstrate liver-to-body weight ratios of 4 to 5.5 percent, compared to 2.5 percent in humans [27]. This increased relative liver mass provides greater metabolic capacity per unit body weight [25] [28].
Scaling factors for predicting human clearance from animal data range from 0.3 to 2.5 for rats, 0.5 to 3.0 for dogs, and 0.8 to 1.5 for non-human primates [14] [25]. These scaling factors incorporate differences in enzyme expression, liver size, and blood flow to provide more accurate human predictions [14] [28]. For benzodiazepines specifically, scaling factors tend toward the lower end of these ranges due to species differences in cytochrome P450 3A substrate specificity [27] [14].
Enzyme kinetic parameters demonstrate species-specific variations in Michaelis-Menten constants and maximum velocities [5] [15]. Rat hepatic microsomes typically show higher Km values but comparable or higher Vmax values for benzodiazepine hydroxylation compared to human microsomes [15] [30]. These kinetic differences reflect evolved substrate specificities and enzyme conformational variations [5] [6].
The intrinsic clearance scaling approach provides the most accurate method for interspecies extrapolation, incorporating both binding affinity and catalytic efficiency differences [14] [31]. Corrections for differences in hepatic blood flow, liver weight, and protein binding improve prediction accuracy for fluetizolam and related compounds [25] [28].

